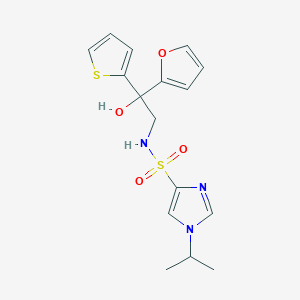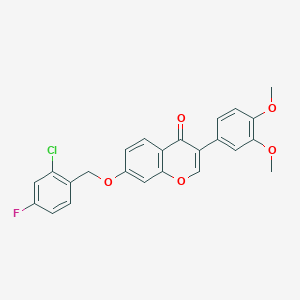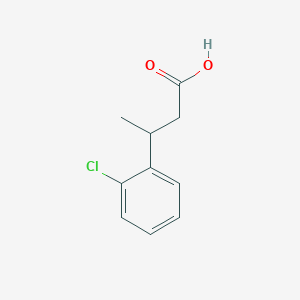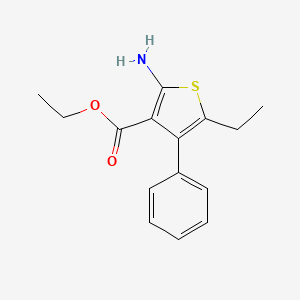
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone, also known as CFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone is a small molecule that can interact with various receptors and enzymes in the body. The exact mechanism of action of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can modulate the function of various receptors, including G protein-coupled receptors and ion channels. Additionally, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high potency, selectivity, and fluorescence properties. However, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone also has several limitations, including its potential toxicity, instability, and limited solubility.
Zukünftige Richtungen
There are several future directions for the research on (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone. One potential direction is to further investigate the mechanism of action of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone and its potential targets in the body. Another direction is to optimize the synthesis method of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone to improve its yield and purity. Additionally, future studies could explore the potential therapeutic applications of (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone in various diseases and disorders. Finally, the development of new fluorescent probes based on (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of new proteins and signaling pathways in the body.
Synthesemethoden
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of 3-chloro-5-fluoroaniline with pyrrolidine and subsequent reaction with chloroacetyl chloride. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. In pharmacology, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, (3-Chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone has been used as a fluorescent probe to study the distribution and function of various proteins in the brain.
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRGHAWFHGLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)




![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)


![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)
![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)
![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2816283.png)
